molecular formula C16H5BrF18N2O2 B11108594 N,N'-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide)

N,N'-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide)

Cat. No.: B11108594
M. Wt: 679.10 g/mol
InChI Key: PZNTVYUSIGARHM-UHFFFAOYSA-N
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Description

N,N’-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide): is a complex organic compound characterized by the presence of bromobenzene and nonafluoropentanamide groups. This compound is notable for its unique chemical structure, which combines bromine and fluorine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide) typically involves a multi-step process. One common method includes the reaction of 5-bromobenzene-1,3-diamine with 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification methods, including crystallization and distillation, are employed to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

N,N’-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide) involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with various biomolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(5-chlorobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide)
  • N,N’-(5-fluorobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide)

Uniqueness

N,N’-(5-bromobenzene-1,3-diyl)bis(2,2,3,3,4,4,5,5,5-nonafluoropentanamide) is unique due to the presence of bromine, which imparts distinct reactivity and interaction profiles compared to its chlorine and fluorine analogs. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C16H5BrF18N2O2

Molecular Weight

679.10 g/mol

IUPAC Name

N-[3-bromo-5-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)phenyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

InChI

InChI=1S/C16H5BrF18N2O2/c17-4-1-5(36-7(38)9(18,19)11(22,23)13(26,27)15(30,31)32)3-6(2-4)37-8(39)10(20,21)12(24,25)14(28,29)16(33,34)35/h1-3H,(H,36,38)(H,37,39)

InChI Key

PZNTVYUSIGARHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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